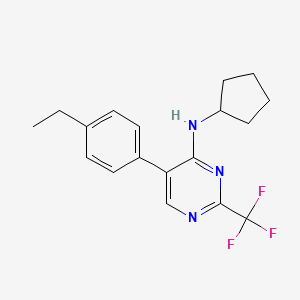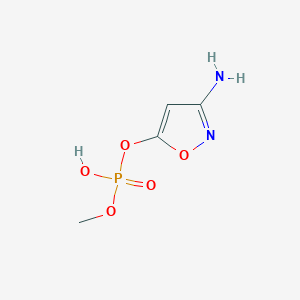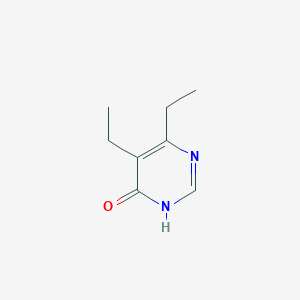![molecular formula C13H15NOS B12910586 1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one CAS No. 112798-75-1](/img/structure/B12910586.png)
1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one is a complex organic compound characterized by its unique cyclohepta[c]pyrrole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques like recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
1,2,3-Trimethylcyclohepta[c]pyrrol-6(2H)-one: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
1,2,3-Trimethyl-5-(methylamino)cyclohepta[c]pyrrol-6(2H)-one: Contains a methylamino group instead of a methylsulfanyl group, leading to variations in its chemical and biological properties.
Uniqueness
1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
112798-75-1 |
|---|---|
分子式 |
C13H15NOS |
分子量 |
233.33 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-5-methylsulfanylcyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C13H15NOS/c1-8-10-5-6-12(15)13(16-4)7-11(10)9(2)14(8)3/h5-7H,1-4H3 |
InChI 键 |
UPMQHXQVWDCMNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=O)C(=CC2=C(N1C)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)

![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)




